molecular formula C10H8INO2 B066207 (7-Iodo-1H-indol-3-yl)acetic acid CAS No. 191674-63-2

(7-Iodo-1H-indol-3-yl)acetic acid

Cat. No.: B066207
CAS No.: 191674-63-2
M. Wt: 301.08 g/mol
InChI Key: UTEXOTNCDLRKDE-UHFFFAOYSA-N
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Description

(7-Iodo-1H-indol-3-yl)acetic acid is a synthetic analogue of the fundamental auxin plant hormone, Indole-3-acetic acid (IAA) . IAA and its derivatives are drawing continued attention in medicinal chemistry and chemical biology due to their wide-ranging pharmacological activities and serve as valuable scaffolds for probing diverse biological targets . The core indole structure is a privileged scaffold in drug discovery, capable of mimicking peptide structures and binding reversibly to proteins . The introduction of a halogen substituent, such as iodine at the 7-position, is a common strategy in lead optimization. This modification can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a critical tool for Structure-Activity Relationship (SAR) studies . This iodinated analogue is designed for research applications including the development of novel molecular probes and as a key synthetic intermediate for further functionalization. The iodine atom provides an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid construction of more complex chemical libraries for high-throughput screening . Researchers can utilize this compound to explore its potential as a tubulin polymerization inhibitor, given that the indole nucleus is a core structure of many known inhibitors in this class, such as vincristine and vinblastine . Furthermore, its structural similarity to other N-acylated indole acetic acids, like indomethacin, suggests potential for investigating "off-target" effects beyond traditional pathways, such as in chemoprevention or immunomodulation . Applications & Research Value: • Medicinal Chemistry: A versatile building block for SAR studies and the synthesis of novel compounds targeting various enzymes and receptors . • Chemical Biology: Useful for creating photoaffinity labels or bioconjugates to identify and study protein targets and signaling pathways . • Plant Science Research: As a modified auxin, it can be used to study hormone receptor specificity and stress response mechanisms in plants . Handling Note: this compound is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

191674-63-2

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

2-(7-iodo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)

InChI Key

UTEXOTNCDLRKDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)I)NC=C2CC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C2CC(=O)O

Synonyms

1H-Indole-3-aceticacid,7-iodo-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (7-Iodo-1H-indol-3-yl)acetic acid with structurally related indol-3-yl acetic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound I (7), COOH (3) C₁₀H₇INO₂ ~301.24 (estimated) High molecular weight; iodine’s inductive effects may slightly reduce acidity compared to Cl derivatives
2-(6-Methyl-1H-indol-3-yl)acetic acid CH₃ (6), COOH (3) C₁₁H₁₁NO₂ 189.21 Lower acidity due to electron-donating methyl group; grey solid
2-(6,7-Dichloro-1H-indol-3-yl)acetic acid Cl (6,7), COOH (3) C₁₀H₇Cl₂NO₂ 244.08 Enhanced acidity due to electron-withdrawing Cl groups
Indole-3-acetic acid (IAA) H (all), COOH (3) C₁₀H₉NO₂ 175.18 Plant hormone; weak acid (pKa ~4.7)
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid OCH₃ (7), CO(COOH) (3) C₁₁H₉NO₄ 219.19 Oxo group increases reactivity; used in marine drug research

Preparation Methods

Synthesis of 2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic Acid

The initial step involves reacting 7-iodoindole with oxalyl chloride in anhydrous diethyl ether under inert conditions. The reaction proceeds via Friedel-Crafts acylation, where oxalyl chloride acts as both the acylating agent and solvent. Key parameters include:

  • Molar ratio : A 10:1 excess of oxalyl chloride to 7-iodoindole ensures complete conversion, minimizing side products such as 1,2-bis(7-iodo-1H-indol-3-yl)ethane-1,2-dione.

  • Temperature : Ambient conditions (20–25°C) suffice for the reaction, which typically completes within 6 hours.

  • Workup : Quenching with aqueous sodium bicarbonate neutralizes residual oxalyl chloride, followed by extraction with ethyl acetate and purification via silica gel chromatography (toluene/ethyl acetate 9:1).

This step yields 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid with a reported efficiency of 50%.

Reduction of the Oxo Group to Methylene

The critical challenge lies in reducing the ketone moiety (–CO–) to a methylene group (–CH2–) while preserving the acetic acid functionality. Two principal methods are employed:

Clemmensen Reduction

Treatment with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid under reflux conditions facilitates the reduction. The reaction mechanism involves sequential protonation of the carbonyl oxygen, followed by electron transfer from zinc to form a radical intermediate, which ultimately abstracts hydrogen to yield the methylene group.

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Yield : ~60–70% after purification via recrystallization (n-hexane/ethanol).

Wolff-Kishner Reduction

Alternatively, hydrazine hydrate (NH2NH2·H2O) in the presence of a strong base (e.g., sodium ethoxide) under high-temperature conditions (180–200°C) achieves reduction via formation of a hydrazone intermediate, which decomposes to release nitrogen gas and generate the methylene group.

  • Solvent : Ethylene glycol facilitates high-temperature stability.

  • Yield : Comparable to Clemmensen reduction but requires stringent moisture exclusion.

Direct Alkylation of 7-Iodoindole

Nucleophilic Substitution with Chloroacetic Acid

This route involves reacting 7-iodoindole with chloroacetic acid under basic conditions (e.g., potassium carbonate in dimethylformamide). The indole’s position 3 acts as a nucleophile, displacing chloride from chloroacetic acid.

  • Reaction Time : 12–18 hours at 80°C.

  • Challenges : Competing N-alkylation at the indole’s nitrogen necessitates careful control of stoichiometry (1:1 molar ratio).

  • Yield : ~45–50% after aqueous workup and chromatography.

Palladium-Catalyzed Coupling

Advanced methodologies employ palladium catalysts (e.g., Pd(PPh3)4) to cross-coupling between 7-iodoindole and a zincate derivative of acetic acid.

  • Reagents : Zinc acetate (Zn(OAc)2) and tert-butyllithium generate the nucleophilic zinc species.

  • Conditions : Tetrahydrofuran solvent at 60°C for 6 hours.

  • Yield : Up to 65% with minimized side reactions.

Carboxylation Followed by Iodination

Synthesis of Indole-3-acetic Acid

Indole-3-acetic acid is prepared via Mannich reaction or Friedel-Crafts alkylation, followed by hydrolysis.

Regioselective Iodination at Position 7

Electrophilic iodination using iodine monochloride (ICl) in acetic acid directs substitution to position 7, leveraging the electron-donating effect of the acetic acid group at position 3.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : ~55% with minor 5-iodo byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Friedel-Crafts + ReductionHigh regioselectivityMulti-step, harsh reduction conditions50–70
Direct AlkylationSingle-step protocolLow yield due to N-alkylation45–50
Palladium CouplingHigh efficiency, mild conditionsRequires expensive catalysts60–65
Iodination of Indole-3-AADirect late-stage functionalizationPoor regioselectivity without directing groups55

Industrial-Scale Production Considerations

For bulk synthesis, the Friedel-Crafts route is preferred due to scalability and cost-effectiveness. Key optimizations include:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic acylation.

  • In Situ Reduction : Integration of the reduction step without intermediate isolation improves throughput.

  • Solvent Recycling : Diethyl ether recovery via distillation reduces waste.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification of 7-iodoindole with glycolic acid, followed by saponification. This green chemistry approach achieves yields of ~40% under aqueous conditions.

Photochemical Iodination

UV-light-mediated iodination using N-iodosuccinimide (NIS) in acetonitrile enables position 7 selectivity without directing groups, albeit with modest yields (35–40%) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (7-Iodo-1H-indol-3-yl)acetic acid during synthesis?

  • Methodological Answer :

  • Spectral Analysis : Use 1H^1H-NMR and 13C^13C-NMR to confirm the structure. For example, the indole ring protons (C3-H) typically resonate at δ ~7.0–7.5 ppm, while the acetic acid moiety (CH2_2COOH) appears as a singlet at δ ~3.5–4.0 ppm. Iodo substituents at the 7-position deshield adjacent protons, causing distinct splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with a calculated exact mass (e.g., C10_{10}H9_9INO2_2: ~302.97 g/mol).
  • HPLC Purity : Use reverse-phase HPLC with UV detection (λ = 280 nm for indole derivatives) and compare retention times against a reference standard. A purity threshold of ≥95% is recommended for biological assays .

Q. What are the optimal conditions for synthesizing this compound?

  • Methodological Answer :

  • Iodination Strategy : Start with indole-3-acetic acid. Introduce iodine at the 7-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
  • Work-Up : Neutralize excess iodine with sodium thiosulfate, followed by extraction with ethyl acetate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Reaction yields typically range from 60–75%. Lower yields may result from incomplete iodination or competing side reactions (e.g., diiodination).

Q. How should researchers handle stability issues of this compound in aqueous solutions?

  • Methodological Answer :

  • Storage : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.
  • Buffered Solutions : Prepare fresh solutions in phosphate-buffered saline (PBS, pH 7.4) or DMSO (≤0.1% v/v). Monitor degradation via UV-Vis spectroscopy (peak shifts at ~275 nm indicate decomposition) .
  • Light Sensitivity : Conduct experiments under low-light conditions, as iodine substituents increase susceptibility to photolytic cleavage .

Advanced Research Questions

Q. What strategies mitigate iodine-mediated interference in biological assays involving this compound?

  • Methodological Answer :

  • Control Experiments : Include a non-iodinated analog (e.g., indole-3-acetic acid) to isolate iodine-specific effects.
  • Chelation Agents : Add EDTA (1–5 mM) to buffer solutions to sequester trace metals that may catalyze iodine release.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate iodine’s impact on metabolic pathways .

Q. How does the 7-iodo substituent influence the compound’s interaction with indole-binding proteins (e.g., auxin receptors)?

  • Methodological Answer :

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of iodinated vs. non-iodinated analogs. The iodine atom’s van der Waals radius (1.98 Å) may sterically hinder binding pockets optimized for smaller substituents .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess whether iodine substitution enhances or disrupts binding entropy/enthalpy .
  • Mutagenesis : Engineer receptor mutants (e.g., TIR1 auxin receptor) to test steric accommodation of iodine at the 7-position .

Q. What are the challenges in quantifying trace degradation products of this compound in cell culture media?

  • Methodological Answer :

  • LC-MS/MS Setup : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for deiodinated byproducts (e.g., indole-3-acetic acid) and oxidized species (e.g., 7-hydroxyindole derivatives) .
  • Sample Preparation : Acidify media with 0.1% trifluoroacetic acid (TFA) to precipitate proteins. Centrifuge at 14,000 × g for 10 min before analysis.
  • Limit of Detection (LOD) : Optimize to ≤1 nM using multiple reaction monitoring (MRM) transitions specific to degradation products .

Key Considerations for Researchers

  • Contradictions in Evidence : While iodination strategies are well-established for indoles , the steric and electronic effects of iodine at the 7-position may require tailored synthetic protocols (e.g., lower reaction temperatures to prevent diiodination).
  • Critical Gaps : Limited data exist on the compound’s pharmacokinetics or in vivo stability. Researchers should prioritize metabolite profiling in animal models.

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